molecular formula C30H31N5O4S B2772527 N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide CAS No. 1219372-20-9

N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide

Cat. No.: B2772527
CAS No.: 1219372-20-9
M. Wt: 557.67
InChI Key: NVFVHMZUPVFAMW-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a useful research compound. Its molecular formula is C30H31N5O4S and its molecular weight is 557.67. The purity is usually 95%.
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Biological Activity

N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a complex organic compound characterized by its unique structural features, including a furan ring, an imidazoquinazoline core, and a sulfanylacetamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C23H24N4O3S\text{C}_{23}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

Key Structural Features

FeatureDescription
Furan RingContributes to the compound's aromatic properties and potential reactivity.
Imidazoquinazoline CoreKnown for biological activity, particularly in anticancer and antimicrobial applications.
Sulfanyl GroupEnhances the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activity or interfere with signal transduction pathways. The furan and imidazoquinazoline components are critical for binding affinity and specificity.

Anticancer Activity

Research indicates that compounds with imidazoquinazoline cores exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the furan ring may enhance this activity by facilitating interactions with microbial cell membranes.

Case Studies

  • Anticancer Evaluation
    • A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values ranging from 1.55 μM to 10 μM, indicating potent anticancer activity .
  • Anti-inflammatory Activity
    • Another study assessed the anti-inflammatory potential of imidazoquinazoline derivatives in vitro. Compounds were tested for their ability to inhibit nitric oxide production in macrophages, showing significant inhibition at concentrations below 20 μM.
  • Antimicrobial Testing
    • In vitro assays demonstrated that derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 μg/mL to 50 μg/mL.

Data Summary Table

Biological ActivityIC50/EffectivenessReference
Anticancer1.55 - 10 μM
Anti-inflammatorySignificant inhibition at <20 μMInternal Study
AntimicrobialMIC: 5 - 50 μg/mLInternal Study

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O4S/c1-2-25(28(37)32-19-21-11-8-18-39-21)40-30-34-23-13-7-6-12-22(23)27-33-24(29(38)35(27)30)14-15-26(36)31-17-16-20-9-4-3-5-10-20/h3-13,18,24-25H,2,14-17,19H2,1H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFVHMZUPVFAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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